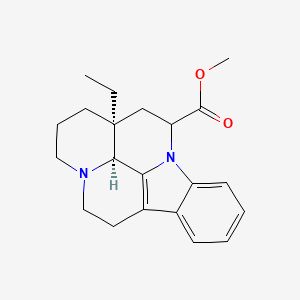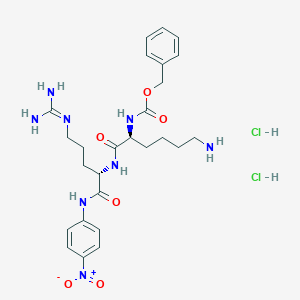
4-Methyl-4-phenylimidazolidin-2-one
Vue d'ensemble
Description
4-Methyl-4-phenylimidazolidin-2-one is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Methyl-4-phenylimidazolidin-2-one is 1S/C10H12N2O/c1-10(7-11-9(13)12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Methyl-4-phenylimidazolidin-2-one is a solid compound . It has a molecular weight of 176.22 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Chemical Structure and Synthesis
4-Methyl-4-phenylimidazolidin-2-one serves as a key structural component in various chemical syntheses. For instance, (Seebach et al., 1985) explored its use in the enantioselective α-alkylation of amino acids. Similarly, (Jensen & Roos, 1992) identified its role in Diels-Alder reactions as an effective chiral auxiliary.
Pharmacological Research
In pharmacological research, derivatives of 4-Methyl-4-phenylimidazolidin-2-one have been examined for various therapeutic effects. For example, (Heidempergher et al., 1997) studied its derivatives as selective 5-HT3 receptor antagonists. Similarly, (Nique et al., 2012) investigated a derivative for its potential as a selective androgen receptor modulator.
Antimicrobial Activity
Compounds containing 4-Methyl-4-phenylimidazolidin-2-one have been assessed for antimicrobial properties. Research by (El Azab & Abdel-Hafez, 2015) and (Gopalakrishnan, Thanusu, & Kanagarajan, 2009) highlighted the synthesis and antimicrobial evaluation of thiazolidinone derivatives.
Crystallography and Structural Analysis
The compound's structure has been the focus of crystallographic studies to understand its chemical behavior better. (Atwood et al., 2003) synthesized and characterized a derivative of 4-Methyl-4-phenylimidazolidin-2-one, providing insights into its structural properties.
Bioorganic Chemistry
In bioorganic chemistry, 4-Methyl-4-phenylimidazolidin-2-one derivatives are explored for their potential biological activities. (Sharma & Jain, 2011) conducted a study on the synthesis of these derivatives and evaluated their antibacterial and insecticidal activities.
Enzyme Inhibition
Its role in enzyme inhibition has also been a subject of study. (Maghraby et al., 2020) synthesized benzimidazole-thiazole hybrids containing the compound, showing significant inhibition of cyclooxygenase and 15-lipoxygenase enzymes.
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-4-phenylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(7-11-9(13)12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSGRRNYZJYVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-phenylimidazolidin-2-one | |
CAS RN |
5062-77-1 | |
| Record name | 4-methyl-4-phenylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)










![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)

![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)